

N-(azidomethyl)benzamide: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(azidomethyl)benzamide**

Cat. No.: **B15171615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility of **N-(azidomethyl)benzamide** is not readily available in the current scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, benzamide, and general principles of organic chemistry. All data presented for benzamide should be considered as a proxy and used with caution when extrapolating to **N-(azidomethyl)benzamide**.

Introduction

N-(azidomethyl)benzamide is a derivative of benzamide, a well-studied organic compound. The introduction of an azidomethyl group (-CH₂N₃) to the amide nitrogen is expected to influence its physicochemical properties, including solubility and solvent compatibility. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis and medicinal chemistry. This technical guide aims to provide a thorough understanding of the expected solubility profile of **N-(azidomethyl)benzamide** and to offer detailed experimental protocols for its determination.

Physicochemical Properties of the Parent Compound: Benzamide

To infer the solubility characteristics of **N-(azidomethyl)benzamide**, it is instructive to first examine the properties of benzamide. The addition of the azidomethyl group, which introduces

a polar azide moiety, will likely alter these properties. The azide group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. However, the overall effect will depend on the interplay of various intermolecular forces.

Table 1: Physicochemical and Solubility Data for Benzamide (CAS: 55-21-0)

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO	[1]
Molecular Weight	121.14 g/mol	[2]
Melting Point	127-130 °C	[1]
Boiling Point	288 °C	[1]
Water Solubility	13.5 g/L at 25 °C	[1]
Sparingly soluble	[3]	
Solvent Solubility		
Ethanol	Soluble	[2][3]
Methanol	Soluble	[2]
Acetone	Soluble	[2][3]
Diethyl Ether	Slightly soluble	[4]
Benzene	Slightly soluble	[4]
Carbon Tetrachloride	Very soluble	[4]
Carbon Disulfide	Very soluble	[4]

Synthesis and Implied Solvent Compatibility of N-(azidomethyl)benzamide

While direct solubility data is scarce, the synthesis of **N-(azidomethyl)benzamide** (referred to as benzamidomethyl azide in the literature) provides valuable insight into its compatibility with at least one solvent system.

A known synthesis involves the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide.^[5] This reaction is carried out in water under alkaline conditions (pH > 9).^[5] The successful formation of the product in this medium suggests that **N-(azidomethyl)benzamide** is stable and at least sparingly soluble in aqueous alkaline solutions for the duration of the reaction.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid organic compound like **N-(azidomethyl)benzamide** in various solvents.

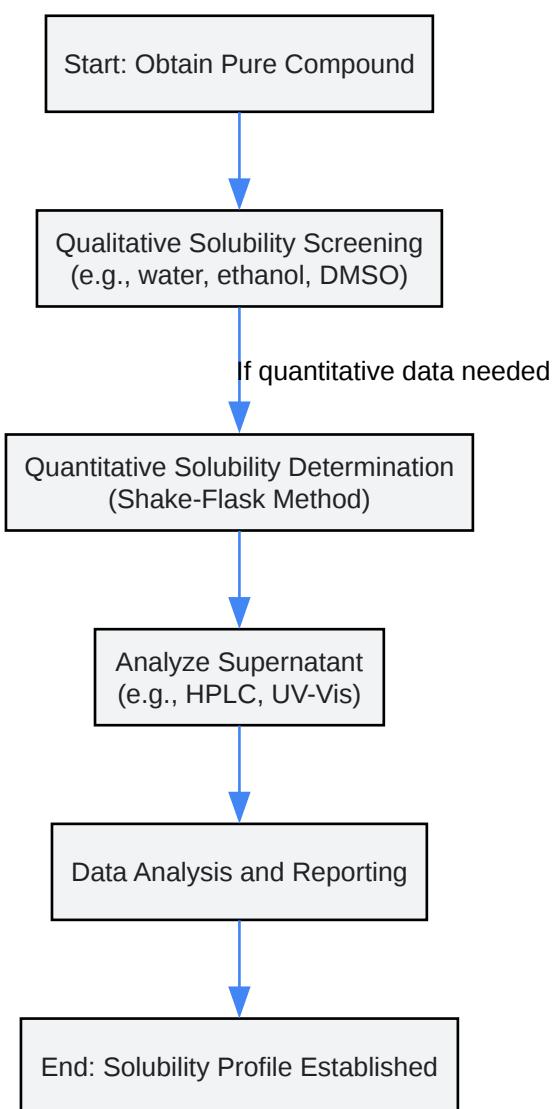
Objective: To quantitatively determine the solubility of **N-(azidomethyl)benzamide** in a range of solvents at a specified temperature.

Materials:

- **N-(azidomethyl)benzamide** (solid)
- A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:


- Add an excess amount of **N-(azidomethyl)benzamide** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
 - Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of **N-(azidomethyl)benzamide**.
 - Prepare a calibration curve using standard solutions of **N-(azidomethyl)benzamide** of known concentrations.
 - Calculate the concentration of the saturated solution by back-calculating from the dilution factor.
- Data Reporting:

- Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
- Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

While direct experimental data on the solubility of **N-(azidomethyl)benzamide** is currently lacking, this guide provides a framework for researchers and scientists to approach its handling and use. By leveraging the known properties of the parent compound, benzamide, and employing standardized experimental protocols, a comprehensive solubility profile can be established. The synthesis of **N-(azidomethyl)benzamide** in an aqueous alkaline medium suggests a degree of stability and solubility in this system. Further experimental investigation is necessary to fully characterize the solubility and solvent compatibility of this compound, which will be critical for its future applications in drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(azidomethyl)benzamide: A Technical Guide to Solubility and Solvent Compatibility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15171615#n-azidomethyl-benzamide-solubility-and-solvent-compatibility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com